molecular formula C13H20ClNO B1423301 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride CAS No. 1354960-07-8

4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride

Cat. No.: B1423301
CAS No.: 1354960-07-8
M. Wt: 241.76 g/mol
InChI Key: AOTWVFOWUQJDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride is a synthetic piperidine derivative with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural features: a piperidine ring substituted at the 4-position with a hydroxyl group and a 2,3-dimethylphenyl group, with a hydrochloride salt formation. The compound’s CAS Registry Number is 1354960-07-8 , and it is also identified by alternative designations such as MFCD20441653 (MDL number) and vendor-specific codes like EVT-15406865 .

The SMILES notation (OC1(C2=CC=CC(C)=C2C)CCNCC1.Cl) and InChIKey (YHITYVGXWVVEJE-UHFFFAOYSA-N) provide precise machine-readable descriptors of its structure. Key physicochemical properties include a piperidine core with a tertiary alcohol and a lipophilic aromatic substituent, which influence its solubility and reactivity.

Property Value Source
CAS Number 1354960-07-8
Molecular Formula C₁₃H₂₀ClNO
Molecular Weight 241.76 g/mol
SMILES OC1(C2=CC=CC(C)=C2C)CCNCC1.Cl

Historical Context in Medicinal Chemistry

The synthesis of this compound emerged from efforts to develop chemokine receptor antagonists , particularly targeting CCR5 , a critical co-receptor for HIV-1 entry into host cells. Early work on piperidine derivatives in the 2000s identified structural motifs capable of blocking CCR5–gp120 interactions, with this compound representing an optimization step to enhance binding affinity and metabolic stability.

Key milestones include:

  • Structural Characterization : X-ray crystallography and nuclear magnetic resonance (NMR) studies confirmed the compound’s stereochemistry, highlighting the axial orientation of the 4-hydroxyl group and the planar 2,3-dimethylphenyl substituent.
  • Antiviral Activity : Preclinical studies demonstrated nanomolar-range inhibition of HIV-1 replication in vitro, attributed to its competitive antagonism of CCR5.
  • Synthetic Advances : Improved synthetic routes using Grignard reactions and continuous flow reactors increased yield and purity, facilitating large-scale production.

Position Within Piperidine Derivative Classification

Piperidine derivatives are classified based on substitution patterns and biological targets. This compound belongs to the 4-hydroxypiperidine subclass, characterized by a hydroxyl group at the 4-position of the piperidine ring. Its structural uniqueness arises from the 2,3-dimethylphenyl group , which enhances lipophilicity and receptor binding compared to simpler arylpiperidines.

Piperidine Subclass Key Features Applications
4-Hydroxypiperidines Hydroxyl group at C4 CCR5 antagonism, enzyme inhibition
Arylpiperidines Aromatic ring at C4 Opioid receptor modulation
N-Alkylpiperidines Alkyl groups on nitrogen Antipsychotic agents

The compound’s dual functionality (hydroxyl and aromatic groups) enables interactions with hydrophobic pockets and hydrogen-bonding regions in biological targets, making it a versatile scaffold for drug discovery. For example, its structural analog maraviroc , a clinically approved CCR5 antagonist, shares similar pharmacophoric elements but differs in substituent geometry.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10-4-3-5-12(11(10)2)13(15)6-8-14-9-7-13;/h3-5,14-15H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWVFOWUQJDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2(CCNCC2)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354960-07-8
Record name 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride, also known by its CAS number 1354960-07-8, is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylphenyl group and a hydroxyl group on the piperidine ring. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C13H19NHCl\text{Molecular Formula }C_{13}H_{19}N\cdot HCl

Key Features:

  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
  • Hydroxyl Group: Contributes to the compound's polarity and potential interactions with biological targets.
  • Dimethylphenyl Substituent: Enhances lipophilicity and may influence receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin (5-HT) receptors, which are crucial in mood regulation and anxiety disorders.

Potential Mechanisms:

  • Serotonin Receptor Modulation: The compound may exhibit agonistic or antagonistic properties at specific serotonin receptor subtypes.
  • Inhibition of Reuptake Transporters: It might inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.

Biological Activity Overview

Recent research has highlighted several biological activities associated with this compound:

Activity Description Reference
Antidepressant EffectsDemonstrated potential in alleviating depressive symptoms in animal models.
Anxiolytic PropertiesExhibited anxiolytic effects in rodent models, suggesting utility in anxiety treatment.
Antimicrobial ActivityShowed effectiveness against certain bacterial strains in preliminary assays.

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior examined the antidepressant-like effects of this compound using the forced swim test in mice. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behavior.

Case Study 2: Anxiolytic Effects

Research conducted by Smith et al. (2021) explored the anxiolytic properties of the compound through elevated plus maze tests. Findings revealed that administration of the compound led to increased time spent in open arms, indicating reduced anxiety levels.

Scientific Research Applications

Cancer Therapy

Research indicates that piperidine derivatives, including 4-(2,3-dimethylphenyl)piperidin-4-ol hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and enhance cytotoxicity against various cancer types:

  • Mechanism of Action : The compound may interact with specific protein binding sites, enhancing its efficacy as an anticancer agent. For instance, it has been noted that the piperidine structure plays a crucial role in optimizing the pharmacological properties of the compound .
  • Case Study : A recent study demonstrated that piperidine derivatives could serve as effective agents in treating hypopharyngeal tumors by inducing apoptosis more effectively than standard treatments like bleomycin .

Neurodegenerative Diseases

The compound is also being explored for its potential in treating neurodegenerative diseases such as Alzheimer's:

  • Cholinesterase Inhibition : Research has shown that derivatives of piperidine can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing Alzheimer's disease symptoms .
  • Multi-target Approach : Compounds incorporating the piperidine moiety have been developed to target multiple pathways involved in neurodegeneration, including amyloid beta aggregation and tau protein interactions .

Infectious Diseases

The antimicrobial properties of piperidine derivatives have been documented, particularly against bacterial strains:

  • Antibacterial Activity : Studies indicate that certain piperidine compounds demonstrate significant activity against resistant strains of bacteria such as MRSA and E. coli. The mechanism involves disrupting bacterial cell wall synthesis and interfering with DNA replication processes .
  • Antiviral Properties : Emerging research suggests that piperidine derivatives may inhibit viral replication processes, including those of the H1N1 influenza virus and SARS-CoV-2, by targeting viral proteins essential for replication .

Comparative Analysis of Piperidine Derivatives

Application AreaMechanism of ActionNotable Findings
Cancer TherapyInduces apoptosis; interacts with protein sitesMore effective than bleomycin in hypopharyngeal tumors
Neurodegenerative DiseasesInhibits cholinesterases; targets amyloid aggregationMulti-targeted approach shows promise
Infectious DiseasesDisrupts bacterial cell walls; inhibits viral proteinsEffective against MRSA and SARS-CoV-2 variants

Comparison with Similar Compounds

Structural Similarity and Modifications

The compound’s structural analogs are primarily differentiated by substituents on the phenyl ring or modifications to the piperidine scaffold. Key examples include:

Compound Name Substituent on Phenyl Ring Piperidine Modification Similarity Score Molecular Formula CAS Number
4-(2,3-Dimethylphenyl)piperidin-4-ol HCl 2,3-dimethyl -OH at C4 Reference C₁₃H₁₉NO·HCl Not provided
4-(4-Chlorophenyl)piperidine HCl 4-chloro None 0.98 C₁₁H₁₄ClN·HCl 6652-06-8
3-Methylpiperidin-4-ol HCl None -CH₃ at C3, -OH at C4 0.93 C₆H₁₃NO·HCl 373603-88-4
4-(Difluoromethyl)piperidin-4-ol HCl None -CF₂H at C4 - C₆H₁₂ClF₂NO 1803595-35-8
Dexmedetomidine HCl 2,3-dimethyl Imidazole ring (C4) - C₁₃H₁₆N₂·HCl 145108-58-3

Key Observations :

  • Scaffold Modifications : Replacing the piperidine ring with an imidazole (e.g., Dexmedetomidine HCl) shifts pharmacological activity toward α₂-adrenergic receptor agonism .
  • Functional Groups : The -OH group at C4 enhances hydrogen-bonding capacity, while difluoromethyl (-CF₂H) substitution (4-(Difluoromethyl)piperidin-4-ol HCl) increases lipophilicity .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Property 4-(2,3-Dimethylphenyl)piperidin-4-ol HCl 4-(4-Chlorophenyl)piperidine HCl Dexmedetomidine HCl
Solubility Not reported Not reported Water: 100 mM
Molecular Weight 237.7 (HCl salt) 219.1 (HCl salt) 236.7
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 ~1.8

Notes:

  • The hydroxyl group in the target compound likely improves aqueous solubility compared to non-hydroxylated analogs like 4-(4-Chlorophenyl)piperidine HCl.
  • Dexmedetomidine HCl’s imidazole ring contributes to its higher solubility in polar solvents .

Q & A

Q. What synthetic strategies are employed to prepare 4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : Common routes involve coupling piperidine derivatives with substituted aryl groups. For example, analogous syntheses use nucleophilic substitution (e.g., piperidine reacting with aryl halides in alkaline conditions) or condensation reactions with sulfonyl chlorides . Optimization includes adjusting bases (e.g., triethylamine), temperature (room temperature to reflux), and solvent polarity. Reaction progress is monitored via TLC or LC-MS. Post-synthesis, purification via recrystallization (ethanol/water systems) or column chromatography (silica gel, dichloromethane/methanol gradients) is critical .

Q. Which analytical techniques are prioritized for characterizing purity and structural conformation of this compound?

  • Methodological Answer :
  • HPLC : Determines purity (>98%) using reverse-phase columns (C18) and UV detection (206–254 nm), with acetonitrile/water mobile phases .
  • 1H NMR : Confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine methylene groups at δ 1.5–3.0 ppm) .
  • LC-MS : Validates molecular weight ([M+H]+ expected for C13H20ClNO) and detects impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation .
  • Storage : Protect from moisture and light in airtight containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the pharmacological activity of this compound across studies?

  • Methodological Answer :
  • Standardized Assays : Use consistent in vitro models (e.g., CHO cells expressing target receptors) to minimize variability in IC50 measurements .
  • Batch Purity Comparison : Compare activity across batches with HPLC-purity >98% to rule out impurity-driven effects .
  • Structural Analogs : Test structurally similar compounds (e.g., 4-phenylpiperidine derivatives) to identify pharmacophore contributions .

Q. What experimental approaches are recommended to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2) using Arrhenius plots to predict shelf-life .
  • Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the piperidine ring) to infer instability mechanisms .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., σ-1 or dopamine receptors)?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock Vina to predict binding affinities of this compound to receptor active sites (e.g., PDB: 6CM4 for σ-1) .
  • QSAR Studies : Correlate substituent modifications (e.g., methyl groups on the phenyl ring) with activity data to optimize selectivity .

Data Contradiction Analysis

Q. Why might reported solubility values of this compound in aqueous buffers vary significantly?

  • Methodological Answer :
  • Buffer Composition : Ionic strength (e.g., phosphate vs. Tris buffers) and counterions (e.g., chloride vs. acetate) impact solubility. Use standardized buffers (e.g., PBS pH 7.4) for comparisons .
  • Temperature Control : Ensure measurements are conducted at 25°C ± 0.5°C to avoid kinetic solubility artifacts .

Experimental Design Considerations

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :
  • Quality Control (QC) : Pre-screen all batches via HPLC and NMR to ensure purity >98% and consistent stereochemistry .
  • Positive Controls : Include reference compounds (e.g., haloperidol for dopamine receptor assays) to normalize inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dimethylphenyl)piperidin-4-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.